An In-Depth Technical Guide to the Potential Mechanisms of Action of 4-(Ethylamino)piperidine-4-carboxamide Dihydrochloride
An In-Depth Technical Guide to the Potential Mechanisms of Action of 4-(Ethylamino)piperidine-4-carboxamide Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active agents. While the specific mechanism of action for 4-(ethylamino)piperidine-4-carboxamide dihydrochloride is not yet fully elucidated in publicly available literature, the extensive research on analogous compounds provides a strong foundation for predicting its potential biological targets and pharmacological effects. This technical guide synthesizes the current understanding of the piperidine-4-carboxamide class of molecules, presenting several plausible mechanisms of action. For each potential pathway, we provide a detailed overview, the supporting evidence from related compounds, and a comprehensive, step-by-step experimental workflow to enable researchers to investigate the activity of 4-(ethylamino)piperidine-4-carboxamide dihydrochloride. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives.
Introduction to the Piperidine-4-Carboxamide Scaffold
The piperidine ring is a fundamental heterocyclic motif frequently incorporated into the design of therapeutic agents due to its favorable physicochemical properties, including its ability to improve solubility and oral bioavailability.[1] The 4-carboxamide substitution provides a key interaction point, often serving as a hydrogen bond donor and acceptor, which can facilitate binding to a variety of biological targets. The versatility of this scaffold allows for the synthesis of large and diverse chemical libraries, leading to the discovery of compounds with a wide array of pharmacological activities.[1][2]
Chemical Structure of 4-(Ethylamino)piperidine-4-carboxamide:
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IUPAC Name: 4-(ethylamino)piperidine-4-carboxamide[3]
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Molecular Formula: C8H17N3O[3]
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Molecular Weight: 171.24 g/mol [3]
The dihydrochloride salt form is typically used to enhance the solubility and stability of the compound for research and potential therapeutic applications.
Plausible Mechanisms of Action and Investigative Workflows
Based on the established activities of structurally related piperidine-4-carboxamides, we will now explore the most probable mechanisms of action for 4-(ethylamino)piperidine-4-carboxamide dihydrochloride.
Antiparasitic Activity via Proteasome Inhibition
Mechanistic Overview:
Recent studies have identified piperidine carboxamides as potent and selective inhibitors of the Plasmodium falciparum 20S proteasome β5 subunit (Pf20Sβ5).[4] The proteasome is a critical cellular machine responsible for protein degradation, and its inhibition leads to the accumulation of damaged or unfolded proteins, ultimately causing parasite death.[4] Notably, some piperidine carboxamides have shown species selectivity, with minimal inhibition of human proteasome isoforms, making this an attractive target for antimalarial drug development.[4] The binding mode identified through cryo-electron microscopy revealed a novel, non-covalent interaction in a previously unexplored pocket of the β5 active site, distal from the catalytic threonine.[4]
Experimental Workflow for Investigating Proteasome Inhibition:
A systematic approach is required to determine if 4-(ethylamino)piperidine-4-carboxamide dihydrochloride functions as a proteasome inhibitor.
Step 1: In Vitro P. falciparum Growth Inhibition Assay
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Objective: To assess the compound's ability to inhibit the growth of malaria parasites in a red blood cell culture.
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Methodology:
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Culture chloroquine-sensitive and -resistant strains of P. falciparum in human red blood cells.
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Serially dilute 4-(ethylamino)piperidine-4-carboxamide dihydrochloride and add to the parasite cultures.
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After a 72-hour incubation, quantify parasite growth using a SYBR Green I-based fluorescence assay.
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Calculate the IC50 (half-maximal inhibitory concentration) value.
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Step 2: Proteasome Activity Assays
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Objective: To directly measure the inhibitory effect of the compound on the chymotrypsin-like activity of the P. falciparum and human proteasomes.
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Methodology:
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Use purified P. falciparum 20S proteasome and commercially available human constitutive and immunoproteasomes.
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Utilize a fluorogenic substrate specific for the chymotrypsin-like (β5) subunit (e.g., Suc-LLVY-AMC).
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Incubate the proteasomes with varying concentrations of the test compound.
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Measure the fluorescence generated from the cleavage of the substrate to determine the rate of proteasomal activity.
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Calculate the IC50 values for both parasite and human proteasomes to assess selectivity.
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Step 3: In Vivo Efficacy in a Mouse Model of Malaria
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Objective: To evaluate the compound's ability to clear a malaria infection in a living organism.
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Methodology:
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Use a suitable mouse model, such as the P. berghei-infected mouse model or a humanized mouse model with P. falciparum-infected human red blood cells.
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Administer 4-(ethylamino)piperidine-4-carboxamide dihydrochloride orally or via another appropriate route at various doses.
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Monitor parasitemia levels daily by microscopic examination of blood smears.
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Assess the reduction in parasite load and the survival rate of the treated mice compared to a vehicle control group.
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Diagram: Proposed Workflow for Investigating Proteasome Inhibition
Caption: Workflow to assess antimalarial proteasome inhibitory activity.
Antibacterial Activity via DNA Gyrase Inhibition
Mechanistic Overview:
Another important therapeutic area where piperidine-4-carboxamides have shown promise is in antibacterial drug discovery. Specifically, compounds with this scaffold have been identified as a novel structural subclass of Novel Bacterial Topoisomerase Inhibitors (NBTIs) that target DNA gyrase.[5] DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. Its inhibition leads to bacterial cell death. Some piperidine-4-carboxamides have demonstrated bactericidal activity against clinically relevant pathogens like Mycobacterium abscessus.[5]
Experimental Workflow for Investigating DNA Gyrase Inhibition:
Step 1: Minimum Inhibitory Concentration (MIC) Determination
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Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a target bacterium.
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Methodology:
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Use a panel of clinically relevant bacterial strains, including Gram-positive and Gram-negative bacteria, and mycobacteria.
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Perform a broth microdilution assay according to CLSI guidelines.
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Serially dilute the compound in a 96-well plate containing bacterial inoculum.
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After incubation, determine the MIC by visual inspection for turbidity.
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Step 2: DNA Gyrase Supercoiling Assay
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Objective: To directly measure the inhibitory effect of the compound on the enzymatic activity of DNA gyrase.
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Methodology:
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Use purified DNA gyrase from a target bacterium (e.g., E. coli or M. abscessus).
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Incubate the enzyme with relaxed plasmid DNA in the presence of ATP and varying concentrations of the test compound.
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Separate the supercoiled and relaxed DNA forms by agarose gel electrophoresis.
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Visualize the DNA bands with a fluorescent dye and quantify the inhibition of supercoiling.
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Calculate the IC50 value.
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Step 3: In Vivo Efficacy in a Murine Infection Model
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Objective: To assess the compound's ability to treat a bacterial infection in a living organism.
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Methodology:
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Establish a relevant infection model, such as a murine thigh infection model or a systemic infection model.
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Administer the compound at various doses and treatment schedules.
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At the end of the treatment period, euthanize the animals and determine the bacterial load in the target tissues (e.g., thigh muscle, spleen).
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Compare the bacterial burden in treated animals to that in a vehicle control group.
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Diagram: Proposed Workflow for Investigating DNA Gyrase Inhibition
Caption: Workflow to assess antibacterial DNA gyrase inhibitory activity.
Antiviral Activity via CCR5 Antagonism
Mechanistic Overview:
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that serves as a coreceptor for the entry of the most common strains of HIV-1 into host cells. Small molecules that block the interaction between the viral envelope glycoprotein gp120 and CCR5 can prevent viral entry and replication. Piperidine-based structures have been successfully developed as CCR5 antagonists.[6] Structure-activity relationship studies have defined a pharmacophore model for piperidine- and piperazine-based CCR5 antagonists, which includes hydrogen bond acceptors and hydrophobic groups.[6]
Experimental Workflow for Investigating CCR5 Antagonism:
Step 1: CCR5 Binding Assay
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Objective: To determine if the compound can displace a known CCR5 ligand from the receptor.
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Methodology:
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Use cell membranes from a cell line stably expressing human CCR5.
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Perform a radioligand binding assay using a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1β).
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Incubate the membranes with the radioligand and varying concentrations of the test compound.
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Measure the amount of bound radioactivity to determine the displacement of the radioligand.
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Calculate the Ki (inhibition constant).
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Step 2: HIV-1 Entry Assay
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Objective: To assess the compound's ability to block the entry of CCR5-tropic HIV-1 into target cells.
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Methodology:
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Use a single-cycle infectivity assay with pseudotyped viruses expressing the HIV-1 envelope glycoprotein and a reporter gene (e.g., luciferase).
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Infect target cells expressing CD4 and CCR5 in the presence of varying concentrations of the test compound.
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After incubation, measure the reporter gene activity to quantify viral entry.
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Calculate the IC50 value.
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Step 3: Antiviral Activity against Primary HIV-1 Isolates
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Objective: To evaluate the compound's antiviral potency against a panel of clinically relevant HIV-1 strains.
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Methodology:
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Infect peripheral blood mononuclear cells (PBMCs) with different primary isolates of CCR5-tropic HIV-1.
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Culture the infected cells in the presence of varying concentrations of the test compound.
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After several days, measure the amount of viral replication by quantifying the p24 antigen in the culture supernatant using an ELISA.
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Calculate the EC50 (half-maximal effective concentration) for each viral isolate.
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Diagram: Proposed Workflow for Investigating CCR5 Antagonism
Caption: Workflow to assess antiviral CCR5 antagonist activity.
Summary of Potential Mechanisms and Comparative Data
| Potential Mechanism | Target | Key Evidence from Analogs | Therapeutic Area |
| Proteasome Inhibition | Plasmodium falciparum 20S proteasome β5 subunit | Potent and selective inhibition by piperidine carboxamides.[4] | Antimalarial |
| DNA Gyrase Inhibition | Bacterial DNA Gyrase | Novel class of NBTIs with activity against Mycobacterium abscessus.[5] | Antibacterial |
| CCR5 Antagonism | Human CCR5 Receptor | Piperidine-based structures are known CCR5 antagonists.[6][7] | Antiviral (HIV) |
| Ergosterol Biosynthesis Inhibition | Fungal Sterol C14-reductase and Sterol C8-isomerase | 4-aminopiperidines show antifungal activity by this mechanism.[8] | Antifungal |
| Secretory Glutaminyl Cyclase (sQC) Inhibition | Human sQC | Piperidine-4-carboxamide moiety found in a novel sQC inhibitor.[9] | Neurodegenerative Diseases (e.g., Alzheimer's) |
| NAPE-PLD Inhibition | N-Acylphosphatidylethanolamine Phospholipase D | Pyrimidine-4-carboxamides act as inhibitors.[10] | Inflammation, Pain, Anxiety |
| Soluble Epoxide Hydrolase (sEH) Inhibition | Human sEH | Piperidine/piperazine amides of chromone-2-carboxylic acid are sEH inhibitors.[11] | Inflammatory Disorders |
| Analgesic and Anti-inflammatory Activity | Not fully defined | N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides exhibit these properties.[12] | Pain and Inflammation |
Conclusion
The 4-(ethylamino)piperidine-4-carboxamide dihydrochloride molecule belongs to a chemical class with a proven track record of diverse and potent biological activities. While the specific mechanism of action for this particular compound remains to be determined, the existing literature strongly suggests several plausible and exciting avenues for investigation, including antiparasitic, antibacterial, antiviral, and anti-inflammatory activities. The experimental workflows detailed in this guide provide a robust and scientifically rigorous framework for elucidating the pharmacological profile of this compound. The elucidation of its precise mechanism of action will be a critical step in unlocking its full therapeutic potential and guiding its future development as a novel therapeutic agent.
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